FGIN-1-43

Vue d'ensemble

Description

FGIN-1-43, également connu sous le nom de composé T22783, est un ligand puissant et spécifique du récepteur mitochondrial de l'inhibiteur de la liaison de la diazépam (DBI). Ce récepteur est associé à la production de neurostéroïdes. Les neurostéroïdes jouent un rôle crucial dans la modulation de la neurotransmission et ont été impliqués dans divers processus physiologiques .

Applications De Recherche Scientifique

FGIN-1-43 finds applications in several scientific fields:

Neuroscience and Neuropharmacology: Its interaction with the DBI receptor affects GABA transmission, making it relevant for anti-anxiety research.

Mitochondrial Metabolism: As a ligand for the mitochondrial DBI receptor, this compound contributes to understanding mitochondrial function and neurosteroid production.

Mécanisme D'action

Target of Action

FGIN-1-43 is an effective and specific ligand for the mitochondrial diazepam binding inhibitor (DBI) receptor . The DBI receptor is related to the production of neurosteroids .

Mode of Action

This compound enhances the transmission of GABA by inducing the production of neurosteroids . This interaction with its targets results in the modulation of GABA transmission, which is associated with its psychotropic properties .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the neurosteroid synthesis pathway . By binding to the DBI receptor, this compound induces the production of neurosteroids, which in turn enhances GABA transmission .

Pharmacokinetics

It’s known that this compound is a potent and specific ligand for the mitochondrial dbi receptor , suggesting that it may have good bioavailability

Result of Action

This compound’s action results in the enhancement of GABA transmission through the induction of neurosteroid production . This can be used for research on anti-anxiety . In addition, this compound has been found to inhibit melanogenesis by suppressing PKA/CREB, PKC-β, and MAPK pathways .

Action Environment

It’s worth noting that the effectiveness of this compound may depend on the cellular environment, particularly the presence of dbi receptors and the state of gaba transmission .

Analyse Biochimique

Biochemical Properties

FGIN-1-43 plays a significant role in biochemical reactions by interacting with the mitochondrial DBI receptor. This interaction enhances the production of neurosteroids, such as allopregnanolone, which in turn modulates the transmission of gamma-aminobutyric acid (GABA). The compound’s binding to the DBI receptor induces the production of neurosteroids, which are crucial for the regulation of GABAergic transmission . This interaction is essential for the compound’s anxiolytic effects and its potential use in treating anxiety disorders .

Cellular Effects

This compound has been shown to influence various cellular processes. It enhances GABA transmission by inducing neurosteroid production, which affects cell signaling pathways, gene expression, and cellular metabolism . In vitro studies have demonstrated that this compound can reduce cell viability, cell metabolism, and mitochondrial function in human osteoblast-like cells . Additionally, this compound has been reported to inhibit melanogenesis by regulating the protein kinase A/cAMP-responsive element-binding, protein kinase C-β, and mitogen-activated protein kinase pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the mitochondrial DBI receptor, which leads to the induction of neurosteroid production . This binding interaction enhances GABAergic transmission, contributing to the compound’s anxiolytic effects . This compound’s ability to modulate neurosteroidogenesis is a key aspect of its mechanism of action, making it a valuable compound for research in anxiety and other neurological disorders .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound can maintain its activity over extended periods, but its effects on cellular function may vary depending on the duration of exposure . Long-term studies have indicated that this compound can produce sustained anxiolytic effects by continuously stimulating neurosteroid production .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to produce anxiolytic effects without significant toxicity . At higher doses, this compound may exhibit toxic or adverse effects, including reduced cell viability and mitochondrial dysfunction . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize potential side effects .

Metabolic Pathways

This compound is involved in metabolic pathways related to neurosteroidogenesis. The compound interacts with enzymes and cofactors that regulate the production of neurosteroids, such as allopregnanolone . By enhancing neurosteroid production, this compound influences metabolic flux and metabolite levels, contributing to its anxiolytic effects . The compound’s role in these metabolic pathways is crucial for its therapeutic potential in anxiety and other neurological disorders .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound’s ability to bind to the mitochondrial DBI receptor facilitates its localization and accumulation within mitochondria . This targeted distribution is essential for this compound’s effectiveness in modulating neurosteroid production and GABAergic transmission . The compound’s transport and distribution mechanisms are critical for its therapeutic applications .

Subcellular Localization

This compound is primarily localized within mitochondria, where it interacts with the DBI receptor to induce neurosteroid production . The compound’s subcellular localization is directed by targeting signals and post-translational modifications that ensure its accumulation within specific compartments . This localization is vital for this compound’s activity and function, as it enables the compound to effectively modulate neurosteroidogenesis and GABAergic transmission .

Méthodes De Préparation

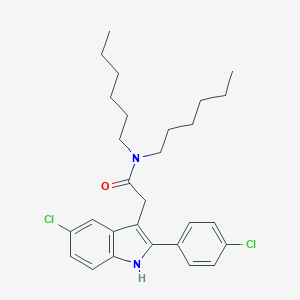

Voies de synthèse:: FGIN-1-43 a pour nom chimique N,N-Dihexyl-2-(4-chlorophényl)-5-chloroindole-3-acétamide. Bien que les voies de synthèse spécifiques ne soient pas largement documentées, il est généralement synthétisé par des méthodes de chimie organique.

Production industrielle:: Malheureusement, les méthodes de production industrielle détaillées pour this compound ne sont pas facilement disponibles. Les laboratoires de recherche le préparent souvent par synthèse personnalisée ou l'achètent auprès de fournisseurs spécialisés .

Analyse Des Réactions Chimiques

FGIN-1-43 participe à diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Les réactifs et les conditions courantes utilisés dans ces réactions sont dépendants du contexte et peuvent varier en fonction de l'application spécifique. Les principaux produits formés à partir de ces réactions ne sont pas explicitement rapportés dans la littérature.

4. Applications de la recherche scientifique

This compound trouve des applications dans plusieurs domaines scientifiques:

Neurosciences et neuropharmacologie: Son interaction avec le récepteur DBI affecte la transmission du GABA, ce qui le rend pertinent pour la recherche sur l'anxiété.

Métabolisme mitochondrial: En tant que ligand du récepteur DBI mitochondrial, this compound contribue à la compréhension de la fonction mitochondriale et de la production de neurostéroïdes.

5. Mécanisme d'action

This compound améliore la transmission du GABA en induisant la production de neurostéroïdes. Les cibles moléculaires et les voies exactes impliquées restent un domaine de recherche actif.

Comparaison Avec Des Composés Similaires

Alors que l'unicité de FGIN-1-43 est notable, les comparaisons directes avec des composés similaires sont rares. Des recherches supplémentaires sont nécessaires pour explorer ses caractéristiques distinctes et ses avantages potentiels par rapport aux ligands connexes.

Activité Biologique

2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide, also known as a derivative of indole, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features which may contribute to its pharmacological properties. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide is C28H36Cl2N2O, with a molecular weight of approximately 486.50 g/mol. The compound features a chloroindole core substituted with a dihexylacetamide moiety, which influences its lipophilicity and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C28H36Cl2N2O |

| Molecular Weight | 486.50 g/mol |

| CAS Number | Not specified |

| Solubility | Lipophilic |

| Melting Point | Not available |

Research indicates that compounds similar to 2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide exhibit various biological activities, including:

- Anticancer Activity : Indole derivatives have been shown to inhibit cancer cell proliferation through modulation of signaling pathways such as apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Some studies suggest that this compound may reduce inflammation by inhibiting pro-inflammatory cytokines.

- Neuroprotective Properties : There is emerging evidence indicating that indole derivatives can protect neuronal cells from oxidative stress and apoptosis.

Case Studies and Research Findings

- Anticancer Studies : A study published in the Journal of Medicinal Chemistry demonstrated that a related indole compound exhibited significant cytotoxicity against various cancer cell lines, suggesting that structural modifications could enhance efficacy against specific tumors .

- Inflammation Models : In an animal model of inflammation, administration of indole derivatives resulted in decreased levels of inflammatory markers (e.g., TNF-alpha, IL-6) compared to control groups, highlighting their potential as therapeutic agents for inflammatory diseases .

- Neuroprotection : Research conducted on neuroblastoma cells indicated that certain indole derivatives could prevent cell death induced by oxidative stress, suggesting a protective effect against neurodegenerative conditions .

Table 2: Summary of Biological Activities

Propriétés

IUPAC Name |

2-[5-chloro-2-(4-chlorophenyl)-1H-indol-3-yl]-N,N-dihexylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H36Cl2N2O/c1-3-5-7-9-17-32(18-10-8-6-4-2)27(33)20-25-24-19-23(30)15-16-26(24)31-28(25)21-11-13-22(29)14-12-21/h11-16,19,31H,3-10,17-18,20H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTZUPNNVXIMWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCN(CCCCCC)C(=O)CC1=C(NC2=C1C=C(C=C2)Cl)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50398444 | |

| Record name | 5-Chloro-2-(4-chlorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145040-29-5 | |

| Record name | 5-Chloro-2-(4-chlorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=145040-29-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | FGIN-143 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145040295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-2-(4-chlorophenyl)-N,N-dihexyl-1H-indole-3-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50398444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FGIN-143 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C68RF62SNJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does FGIN-1-43 interact with FXR, and what are the downstream effects?

A1: this compound acts as an antagonist of the Farnesoid X Receptor (FXR) []. Unlike its analog FGIN-1-27, which demonstrates partial agonistic activity, this compound does not activate FXR on its own. Instead, it reduces the activation of FXR by chenodeoxycholic acid (CDCA), a well-characterized endogenous FXR agonist []. This antagonistic behavior suggests that this compound competes with CDCA for binding to the ligand-binding pocket of FXR, potentially interfering with the receptor's ability to induce downstream gene transcription.

Q2: Does this compound exhibit any structure-activity relationship (SAR) with its analog, FGIN-1-27?

A2: While both this compound and FGIN-1-27 are recognized ligands of the Translocator Protein (TSPO) and demonstrate interaction with FXR, their effects differ significantly. FGIN-1-27 acts as a partial FXR agonist, while this compound exhibits antagonistic properties []. This difference in activity highlights a structure-activity relationship between these two compounds. Further investigation into the specific structural variations between this compound and FGIN-1-27, and their interactions within the binding pocket of FXR, would be valuable for understanding the molecular basis of their distinct functional outcomes.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.